![molecular formula C17H14N2O2 B4835450 4-[(4-methyl-2-quinolinyl)amino]benzoic acid CAS No. 57575-41-4](/img/structure/B4835450.png)
4-[(4-methyl-2-quinolinyl)amino]benzoic acid
Overview
Description
4-[(4-methyl-2-quinolinyl)amino]benzoic acid is a chemical compound that has been widely studied for its potential in scientific research. Also known as MQA, it is a fluorescent probe that is often used to detect and quantify DNA damage.
Mechanism of Action
The mechanism of action of MQA involves its binding to DNA through intercalation between the base pairs. This binding results in a conformational change in the DNA, which leads to the fluorescence of the MQA molecule. The fluorescence intensity is directly proportional to the amount of DNA damage, making it a sensitive and specific probe for this purpose.
Biochemical and Physiological Effects:
MQA has been shown to have minimal cytotoxic effects on cells, making it a safe and reliable tool for DNA damage detection. Additionally, it has been shown to be selective for binding to damaged DNA, further enhancing its specificity as a probe.
Advantages and Limitations for Lab Experiments
One of the main advantages of using MQA in lab experiments is its sensitivity and specificity for DNA damage detection. Additionally, it is relatively easy to use and can be used in a variety of experimental settings. However, one limitation is that the fluorescence of MQA can be affected by various factors, such as pH and temperature, which can lead to variability in results.
Future Directions
There are several future directions for the use of MQA in scientific research. One potential area of research is the development of new probes that can detect specific types of DNA damage, such as oxidative damage. Additionally, MQA could be used in conjunction with other probes to study the effects of various agents on DNA damage. Finally, the development of new techniques for the detection and quantification of DNA damage using MQA could lead to new insights into the mechanisms of DNA damage and repair.
Scientific Research Applications
MQA has been extensively used in scientific research as a fluorescent probe for DNA damage detection. It has been shown to selectively bind to DNA and fluoresce upon binding, making it a useful tool for quantifying DNA damage in various experimental settings. Additionally, MQA has been used to study the effects of various agents on DNA damage, such as radiation and chemotherapeutic drugs.
properties
IUPAC Name |
4-[(4-methylquinolin-2-yl)amino]benzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O2/c1-11-10-16(19-15-5-3-2-4-14(11)15)18-13-8-6-12(7-9-13)17(20)21/h2-10H,1H3,(H,18,19)(H,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVHZQIVZAGMFSJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=CC=CC=C12)NC3=CC=C(C=C3)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20206204 | |
Record name | 4-((4-Methylquinolin-2-yl)amino)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20206204 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
57575-41-4 | |
Record name | 4-((4-Methylquinolin-2-yl)amino)benzoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057575414 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-((4-Methylquinolin-2-yl)amino)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20206204 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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